molecular formula C19H24N2O3S B14952921 (5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B14952921
M. Wt: 360.5 g/mol
InChI Key: SNJNABHJKYWKJC-VKAVYKQESA-N
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Description

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazolone intermediate.

    Attachment of the Pentyloxybenzylidene Moiety: The final step involves the condensation of the thiazolone-morpholine intermediate with 4-pentyloxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, or electrophilic substitution with electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolones or morpholine derivatives.

Scientific Research Applications

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(morpholin-4-yl)-5-[4-(methoxy)benzylidene]-1,3-thiazol-4(5H)-one
  • (5Z)-2-(morpholin-4-yl)-5-[4-(ethoxy)benzylidene]-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the pentyloxy group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, distinguishing it from similar compounds with shorter alkoxy chains.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(4-pentoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H24N2O3S/c1-2-3-4-11-24-16-7-5-15(6-8-16)14-17-18(22)20-19(25-17)21-9-12-23-13-10-21/h5-8,14H,2-4,9-13H2,1H3/b17-14-

InChI Key

SNJNABHJKYWKJC-VKAVYKQESA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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